3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide
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Overview
Description
3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, a chlorophenyl group, a phenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core. This is achieved through the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of Chlorophenyl and Phenyl Groups: The next step involves the introduction of the chlorophenyl and phenyl groups. This is typically done through nucleophilic substitution reactions using chlorobenzene and bromobenzene derivatives.
Formation of Sulfanyl Linkage: The sulfanyl linkage is introduced by reacting the intermediate product with a thiol reagent, such as thiourea or a thiol-containing compound.
Attachment of Fluorophenyl Group: Finally, the fluorophenyl group is attached through an amide bond formation reaction using 4-fluoroaniline and a suitable coupling reagent, such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of target enzymes, inhibiting their activity and thereby affecting the associated biological pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thieno[2,3-d]pyrimidine cores, such as 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide.
Phenyl Substituted Derivatives: Compounds with phenyl groups attached to the thieno[2,3-d]pyrimidine core, such as 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide.
Uniqueness
The uniqueness of 3-{[5-(2-chlorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its binding affinity to target enzymes, while the sulfanyl linkage provides additional sites for chemical modification and functionalization.
Properties
IUPAC Name |
3-[5-(2-chlorophenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(4-fluorophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H19ClFN3O2S2/c28-22-9-5-4-8-20(22)21-16-36-25-24(21)26(34)32(19-6-2-1-3-7-19)27(31-25)35-15-14-23(33)30-18-12-10-17(29)11-13-18/h1-13,16H,14-15H2,(H,30,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUSVQFBMQIKNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(N=C2SCCC(=O)NC4=CC=C(C=C4)F)SC=C3C5=CC=CC=C5Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H19ClFN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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